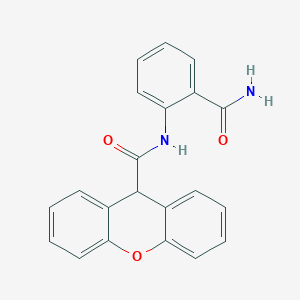![molecular formula C21H21ClN2O3 B11639865 Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(3-chloro-2-méthylphényl)amino]-6-éthoxyquinoléine-3-carboxylate d'éthyle est un composé organique appartenant à la famille des quinoléines. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinoléine substitué par un groupe éthoxy, un ester carboxylate et un groupe 3-chloro-2-méthylphénylamino. Il est d'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[(3-chloro-2-méthylphényl)amino]-6-éthoxyquinoléine-3-carboxylate d'éthyle implique généralement plusieurs étapes. Une méthode courante commence par la préparation du noyau quinoléine, qui peut être obtenue par la synthèse de Skraup. Cela implique la condensation de l'aniline avec le glycérol en présence d'acide sulfurique et d'un oxydant tel que le nitrobenzène.
L'étape suivante consiste à introduire le groupe éthoxy en position 6 du cycle quinoléine. Cela peut être fait par une réaction d'éthylation utilisant l'iodure d'éthyle et une base forte comme l'hydrure de sodium.
Enfin, le groupe 3-chloro-2-méthylphénylamino est introduit par une réaction de substitution nucléophile aromatique. Cela implique la réaction du dérivé quinoléine avec la 3-chloro-2-méthylaniline en présence d'un catalyseur approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(3-chloro-2-méthylphényl)amino]-6-éthoxyquinoléine-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'oxyde de N-quinoléine.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle quinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.
Substitution : Des réactifs nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes de N-quinoléine, tandis que la réduction peut produire des dérivés d'aminoquinoléine.
Applications de recherche scientifique
Le 4-[(3-chloro-2-méthylphényl)amino]-6-éthoxyquinoléine-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-[(3-chloro-2-méthylphényl)amino]-6-éthoxyquinoléine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à ses effets anticancéreux potentiels. Les voies exactes et les cibles moléculaires font encore l'objet d'études.
Applications De Recherche Scientifique
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
4-chloro-6-éthoxyquinoléine-3-carboxylate d'éthyle : Structure similaire mais sans le groupe 3-chloro-2-méthylphénylamino.
4-chloro-6-méthylquinoléine-3-carboxylate d'éthyle : Structure similaire avec un groupe méthyle au lieu d'un groupe éthoxy.
N-(3-chloro-2-méthylphényl)-4-(4-fluorophényl)-1,3-thiazol-2-amine : Contient un cycle thiazole au lieu d'un cycle quinoléine.
Unicité
Le 4-[(3-chloro-2-méthylphényl)amino]-6-éthoxyquinoléine-3-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 3-chloro-2-méthylphénylamino améliore ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C21H21ClN2O3 |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
ethyl 4-(3-chloro-2-methylanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-14-9-10-19-15(11-14)20(16(12-23-19)21(25)27-5-2)24-18-8-6-7-17(22)13(18)3/h6-12H,4-5H2,1-3H3,(H,23,24) |
Clé InChI |
QLEYBXOHVKBXJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)

![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
